molecular formula C4H4F6 B14310924 Butane, 1,1,2,3,3,4-hexafluoro- CAS No. 114810-03-6

Butane, 1,1,2,3,3,4-hexafluoro-

Cat. No.: B14310924
CAS No.: 114810-03-6
M. Wt: 166.06 g/mol
InChI Key: RRYBTLWHUICEJR-UHFFFAOYSA-N
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Description

"Butane, 1,1,2,3,3,4-hexafluoro-" (molecular formula C₄H₂F₆) is a partially fluorinated alkane. Fluorinated alkanes and alkenes are valued for their chemical stability, low reactivity, and applications in pharmaceuticals, industrial synthesis, and materials science. The substitution pattern of fluorine atoms significantly influences physical properties and biological activity .

Properties

CAS No.

114810-03-6

Molecular Formula

C4H4F6

Molecular Weight

166.06 g/mol

IUPAC Name

1,1,2,3,3,4-hexafluorobutane

InChI

InChI=1S/C4H4F6/c5-1-4(9,10)2(6)3(7)8/h2-3H,1H2

InChI Key

RRYBTLWHUICEJR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Fluorination of Halogenated Precursors

Direct Fluorination Methods

One of the principal approaches to preparing hexafluorobutane derivatives involves the direct fluorination of corresponding chlorinated or brominated butane precursors. This methodology can be adapted for the synthesis of 1,1,2,3,3,4-hexafluorobutane.

Reaction with Hydrogen Fluoride

The fluorination of chlorinated butanes using hydrogen fluoride (HF) represents an established industrial method. This approach typically employs transition metal catalysts to facilitate halogen exchange reactions. Based on patents for related compounds, the reaction proceeds under controlled temperature and pressure conditions:

R-CClₓH(4-x) + yHF → R-CFₓH(4-x) + yHCl

Where R represents the appropriate butyl moiety with existing halogen substitutions.

The reaction requires careful temperature control, typically between 110°C and 140°C, and often employs metal fluoride catalysts such as antimony pentafluoride (SbF₅), tantalum fluoride, or niobium halides.

Catalytic Systems for Selective Fluorination

Various transition metal catalysts have demonstrated efficacy in the selective fluorination of halogenated butanes. A particularly relevant system involves niobium-based catalysts as described in patents for related hexafluoro compounds:

Table 1: Transition Metal Catalysts for Fluorination Reactions

Catalyst Type Optimal Temperature Range (°C) Pressure Conditions Relative Selectivity
Niobium(V) chloride 125-135 Atmospheric to 0.1 MPa High (>95%)
Niobium(IV) chloride 110-130 Atmospheric to 0.1 MPa Medium-High (85-95%)
Tantalum(V) chloride + Niobium chloride mixture 100-140 Atmospheric to 0.1 MPa Very High (>99%)

The niobium catalysts facilitate the conversion of chlorinated precursors to their fluorinated analogs with high selectivity. Research indicates that greater than 90 mole percent conversion can be achieved in less than 10 hours of reaction time under optimized conditions.

Coupling-Based Synthesis Approaches

Dimerization of Fluorinated Ethylene Derivatives

An alternative approach to hexafluorobutane derivatives involves the coupling of appropriately substituted fluorinated ethylene compounds. This strategy has been successfully employed for related compounds and could be adapted for 1,1,2,3,3,4-hexafluorobutane synthesis.

Copper-Catalyzed Coupling

Patents disclose a process for preparing 1,1,1,4,4,4-hexafluorobutane that begins with the reaction of 1,1,1-trifluoro-2,2-dichloroethane with copper metal in the presence of an amine:

2 CF₃CCl₂H + Cu + amine → CF₃CH=CHCF₃ → CF₃CH₂CH₂CF₃

The initial coupling produces 1,1,1,4,4,4-hexafluoro-2-butene, which is subsequently hydrogenated to yield the saturated hexafluorobutane. By modifying the substituents on the starting ethylene derivatives, this approach could potentially be adapted to yield 1,1,2,3,3,4-hexafluorobutane.

Fluorodimerization of Halogenated Olefins

A promising synthetic route involves the fluorodimerization of halogenated olefins followed by selective fluorination. Patents describe a method for preparing 1,2,3,4-tetrachlorohexafluorobutane by fluorodimerization of 1,2-dichlorodifluoroethylene:

2 ClCF=CFCl + F₂ → ClCF₂-CFCl-CFCl-CF₂Cl

This approach could potentially be modified to target 1,1,2,3,3,4-hexafluorobutane by selecting appropriate starting materials and reaction conditions.

Microreactor Technology for Fluorination Processes

Continuous Flow Synthesis

Recent advances in microreactor technology have revolutionized the synthesis of fluorinated compounds. Patents describe the use of microreactors for the manufacture of related hexafluorobutane derivatives, offering several advantages over traditional batch processes.

Zinc-Mediated Coupling Reactions

Reductive Coupling of Halofluoroethanes

A patent describes a method for preparing 1,2,3,4-tetrachlorohexafluorobutane using zinc-mediated coupling of 1-iodo-1,2-dichlorotrifluoroethane:

2 CF₃CCl₂I + Zn → CF₃CCl₂-CCl₂CF₃

This approach could potentially be adapted for the synthesis of 1,1,2,3,3,4-hexafluorobutane by using appropriately substituted halofluoroethane precursors.

Experimental Protocols and Yields

The zinc-mediated coupling reaction is typically conducted under mild conditions, as demonstrated in the following experimental protocol from patent literature:

"In a 100ml three-neck flask, add 1g of ethyl acetate, 1g of water and 7g of 1-iodo-1,2-dichlorotrifluoroethane, stir well, control the reaction temperature at 20-25°C, and add zinc particles in batches within 1h 2g (3-6mm), react at a reaction temperature of 25°C for about 12h. After the reaction is completed, the reaction solution is poured out and washed with water, and the lower layer is separated to obtain 1,2,3,4-tetrachlorohexafluorobutane, 1- The conversion rate of iodine-1,2-dichlorotrifluoroethane was 99.1%, and the yield of 1,2,3,4-tetrachlorohexafluorobutane was 92.9%."

Multiple experimental variations demonstrate the robustness of this approach:

Table 3: Experimental Conditions and Yields for Zinc-Mediated Coupling

Solvent System Reaction Time (h) Temperature (°C) Conversion (%) Yield (%)
Ethyl acetate/water 12 25 99.1 92.9
Ethyl acetate 6 25 99.0 87.3
Absolute ethanol 6 25 97.3 84.5

Photochemical Fluorination Methods

UV-Assisted Halogenation and Fluorination

Photochemical methods offer another avenue for the selective preparation of fluorinated compounds. While the provided search results primarily discuss photochlorination of halogenated propanes, similar principles could be applied to the synthesis of 1,1,2,3,3,4-hexafluorobutane.

The general approach involves UV-assisted fluorination or chlorofluorination of partially halogenated precursors:

R-H + X₂ + hν → R-X + HX (where X = Cl, F)

This methodology typically employs UV light in the range of 254-365 nm to initiate radical halogenation processes.

Selective Dehalogenation of Perhalogenated Precursors

Controlled Reduction of Perhalogenated Butanes

An alternative approach involves the selective dehalogenation of perhalogenated butane derivatives. This method typically employs metal-mediated reduction under controlled conditions.

Catalytic Systems and Selectivity

Various catalytic systems have demonstrated efficacy in the selective dehalogenation of perhalobutanes:

Table 4: Catalytic Systems for Selective Dehalogenation

Catalytic System Optimal Solvent Temperature Range (°C) Target Bonds Selectivity Notes
Zinc/Cu couple DMF, DMSO 25-80 C-Cl Preferential reduction of tertiary and secondary C-Cl bonds
Pd/C with H₂ Alcohols, THF 20-60 C-Br, C-I High selectivity for C-Br over C-F bonds
Ni-Al alloy Aqueous media 50-100 C-Cl, C-Br Moderately selective for specific positions

Comparative Analysis of Preparation Methods

Efficiency and Scalability Assessment

The various preparation methods for 1,1,2,3,3,4-hexafluorobutane differ significantly in terms of efficiency, scalability, and environmental impact:

Table 5: Comparison of Preparation Methods for Hexafluorobutane Derivatives

Preparation Method Starting Materials Energy Requirements Scalability Environmental Considerations Relative Cost
Direct Fluorination with HF Chlorinated butanes High (110-140°C) Excellent HF handling hazards Moderate
Microreactor Technology Various precursors Moderate Good for medium scale Reduced waste and improved safety High initial investment
Zinc-Mediated Coupling Halofluoroethanes Low (20-25°C) Good Metal waste concerns Low-Moderate
Photochemical Methods Partially halogenated butanes Moderate (UV energy) Limited Ozone-depleting potential of some intermediates Moderate
Copper-Catalyzed Coupling Fluorinated ethylenes Moderate-High Moderate Metal waste concerns Moderate

Synthetic Efficiency Metrics

When evaluating synthetic routes for 1,1,2,3,3,4-hexafluorobutane, several efficiency metrics must be considered:

Table 6: Efficiency Metrics for Hexafluorobutane Synthesis Routes

Metric Definition Optimal Range Importance
Atom Economy Percentage of atoms from reactants incorporated into final product >80% High
E-Factor Waste mass per product mass <5 for fine chemicals High
PMI (Process Mass Intensity) Total mass used per mass of product <50 for specialty chemicals Medium
Reaction Mass Efficiency Mass of product relative to mass of reactants >80% Medium

Industrial Considerations and Scale-Up Challenges

Economic Analysis and Process Intensification

Economic considerations for industrial-scale production include:

  • Raw Material Costs : Fluorinating agents and catalysts represent significant cost factors in production.

  • Energy Requirements : Temperature control and separation processes contribute substantially to overall energy consumption.

  • Process Intensification : Microreactor technology and continuous flow processes offer potential for process intensification and cost reduction.

Chemical Reactions Analysis

Types of Reactions

Butane, 1,1,2,3,3,4-hexafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

    Oxidation and Reduction: Strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated butanes, while oxidation reactions could produce fluorinated alcohols or ketones.

Scientific Research Applications

Butane, 1,1,2,3,3,4-hexafluoro- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving fluorinated molecules.

    Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty chemicals.

Mechanism of Action

The mechanism of action of Butane, 1,1,2,3,3,4-hexafluoro- involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways, particularly those involving fluorinated intermediates.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Physical Properties

Fluorination degree and substituent positioning critically affect properties like boiling points, polarity, and thermal stability. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula CAS Number Boiling Point Key Structural Features
Butane, 1,1,2,3,3,4-hexafluoro- C₄H₂F₆ Not Found Data Unavailable Six fluorine atoms at positions 1,1,2,3,3,4
1,1,1,4,4,4-Hexafluoro-2-butene C₄H₂F₆ 685-63-2 - Double bond at C2; fluorination at C1, C4
Butane,1,1,1,2,2,3,3,4-octafluoro- C₄H₂F₈ 662-35-1 -132°C Eight fluorine atoms; saturated backbone
Hexafluoro-1,3-butadiene C₄F₆ 685-63-2 - Two conjugated double bonds; full fluorination

Key Observations :

  • Degree of Fluorination : Increasing fluorine content (e.g., octafluoro derivatives) correlates with lower boiling points and enhanced chemical inertness .
  • Unsaturation : Compounds with double bonds (e.g., 1,1,1,4,4,4-hexafluoro-2-butene) exhibit higher reactivity, making them useful intermediates in synthesis .
Chloro-Fluorination of Hydrocarbons
  • Example : 1,1,1,4,4,4-Hexafluoro-2-butene is synthesized via reaction of butane/butene with chlorine (Cl₂) and hydrogen fluoride (HF) in the presence of catalysts (e.g., SbF₅). Reaction conditions (temperature, Cl₂/HF ratios) control product selectivity .
  • Mechanism : Sequential substitution of hydrogen with fluorine via radical or ionic pathways.
Dehydrofluorination
  • Example : 1,1,1,4,4-Pentafluoro-2-butene is produced by eliminating HF from 1,1,1,2,4,4-hexafluorobutane using solid KOH .
Industrial and Analytical Uses
  • Chromatography: 1,1,1,3,3,3-Hexafluoro-2-propanol is an eluent additive for separating antimicrobials like ciprofloxacin .
  • Polymer Production: Hexafluoro-1,3-butadiene (C₄F₆) serves as a monomer for fluoropolymer synthesis due to its conjugated diene structure .

Thermodynamic and Kinetic Behavior

  • Heat Capacity (Cp) : Partially fluorinated butanes exhibit lower Cp values compared to hydrocarbons due to reduced vibrational modes. For example, a related hexachloro-tetrafluorobutane has Cp values ranging from 273.30–300.26 J/mol·K .
  • Stability : Fluorination at symmetric positions (e.g., 1,1,4,4 substitution) enhances thermal stability, whereas unsymmetrical derivatives may decompose under harsh conditions.

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